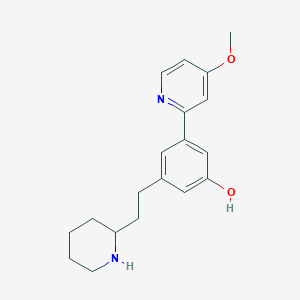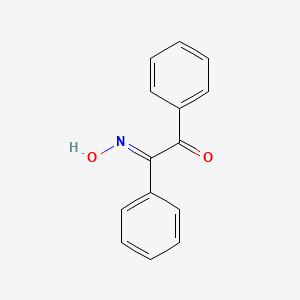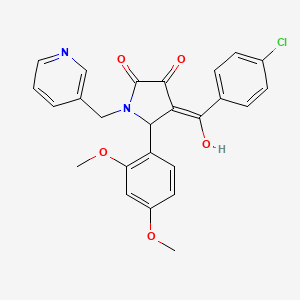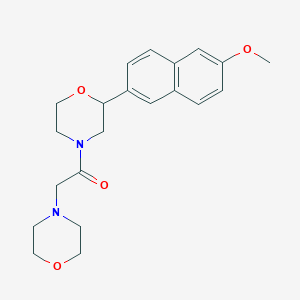
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPPE is a phenolic compound that has a pyridine ring and a piperidine ring in its structure. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol is not fully understood. However, it has been proposed that 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol exerts its pharmacological effects by modulating various signaling pathways in the body. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been found to exhibit various biochemical and physiological effects. It has been shown to scavenge free radicals and reduce oxidative stress in the body. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has also been found to inhibit the production of pro-inflammatory cytokines and chemokines and reduce inflammation in the body. Furthermore, 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol is also soluble in both organic and aqueous solvents, making it easy to use in various experiments. However, there are some limitations to using 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in lab experiments. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol is a relatively new compound, and its pharmacokinetics and toxicity are not fully understood. Therefore, caution should be exercised when using 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in lab experiments.
Orientations Futures
There are several future directions for research on 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol. One area of research is to further investigate its mechanism of action and identify its target proteins. Another area of research is to study the pharmacokinetics and toxicity of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in vivo. Additionally, more studies are needed to investigate the potential therapeutic applications of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in the treatment of various diseases. Overall, 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has shown great potential as a pharmacological agent, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been achieved using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for the synthesis of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol. This method involves the reaction of 4-methoxypyridine-2-boronic acid with 5-bromo-2-(piperidin-2-yl)ethylphenol in the presence of a palladium catalyst and a base. The reaction leads to the formation of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol as the final product.
Applications De Recherche Scientifique
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been extensively studied for its potential pharmacological properties. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has also shown potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-18-7-9-21-19(13-18)15-10-14(11-17(22)12-15)5-6-16-4-2-3-8-20-16/h7,9-13,16,20,22H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZOHVAXIAMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC(=CC(=C2)CCC3CCCCN3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5495722.png)
![7-acetyl-6-(4-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495727.png)

![8-{[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5495730.png)
![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-morpholin-4-ylethyl)amino]nicotinamide](/img/structure/B5495739.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B5495747.png)

![2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5495761.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5495765.png)
![N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5495791.png)

![2-cyclopropyl-N'-[1-(2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B5495811.png)
